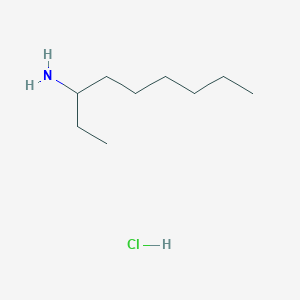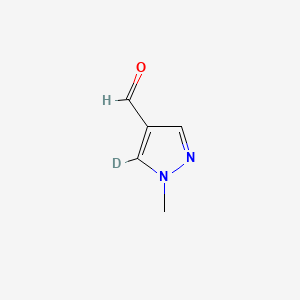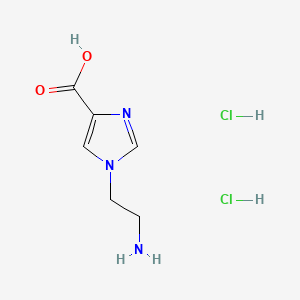
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound with significant relevance in various scientific fields This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of imidazole derivatives with aminoethyl compounds under controlled conditions. The reaction typically requires the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The aminoethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion
Scientific Research Applications
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride: This compound has a similar structure but with a nitro group, which imparts different chemical and biological properties.
1-(2-Aminoethyl)-3-methyl-1H-imidazole-3-ium tetrafluoroborate: This ionic liquid derivative has unique solubility and stability characteristics.
Metronidazole-derived Schiff bases: These compounds exhibit diverse biological activities, including antibacterial and antifungal properties .
Properties
Molecular Formula |
C6H11Cl2N3O2 |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-(2-aminoethyl)imidazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-1-2-9-3-5(6(10)11)8-4-9;;/h3-4H,1-2,7H2,(H,10,11);2*1H |
InChI Key |
YYFNCCHUQPPSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)

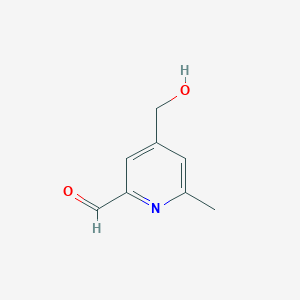
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)
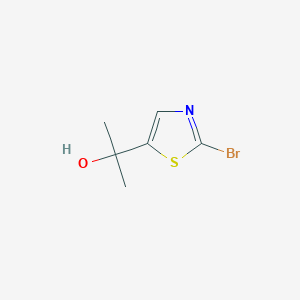
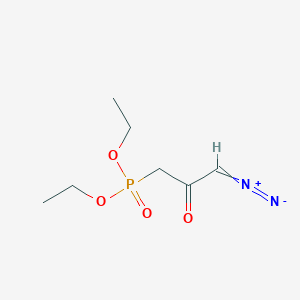
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
